2,5-Dichlorothiazole-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECAGDHSLDVMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561632 | |
| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127426-30-6 | |
| Record name | 2,5-Dichloro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2,5 Dichlorothiazole 4 Carboxylic Acid and Its Derivatives
Established Synthetic Pathways to Thiazole-4-carboxylic Acids
The foundational structure of the target molecule is the thiazole-4-carboxylic acid ring system. Several classical and modern methods are employed for the synthesis of this core structure, often starting from acyclic precursors.
One of the most fundamental and widely used methods is the Hantzsch thiazole (B1198619) synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of thiazole-4-carboxylic acid derivatives, this can be adapted by using an α-halo-β-ketoester, which upon cyclization with a thioamide, yields a thiazole-4-carboxylate ester. The ester can then be hydrolyzed to the corresponding carboxylic acid.
A notable example involves the reaction of ethyl bromopyruvate with thiourea. The resulting 2-aminothiazole-4-carboxylic acid ethyl ester can be a versatile intermediate for further modifications.
Another significant pathway starts from L-cysteine. nih.gov This amino acid provides a pre-built C-C-N-S backbone. For instance, L-cysteine hydrochloride can be condensed with formaldehyde (B43269) and then esterified to yield methyl thiazolidine-4-carboxylate. nih.gov Subsequent oxidation of the thiazolidine (B150603) ring to a thiazole, followed by hydrolysis of the ester group, affords thiazole-4-carboxylic acid. nih.gov Manganese dioxide (MnO2) is a common oxidizing agent for this transformation. nih.gov
A patent describes the preparation of thiazole-4-carboxylic acid by the oxidation of 4-methylthiazole (B1212942) or the hydrolysis of 4-chloromethylthiazole. google.com The oxidation of 4-methylthiazole can be achieved using strong oxidizing agents like nitric acid in the presence of sulfuric acid. google.com
The following table summarizes some established methods for the synthesis of the thiazole-4-carboxylic acid scaffold.
| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |
| α-Halo-β-ketoester and Thioamide | Condensation, followed by hydrolysis | Thiazole-4-carboxylic acid | |
| L-cysteine hydrochloride and Formaldehyde | 1. Condensation and esterification 2. Oxidation (e.g., MnO2) 3. Hydrolysis | Thiazole-4-carboxylic acid | nih.gov |
| 4-Methylthiazole | Concentrated H2SO4, 70% HNO3, 80-85°C | Thiazole-4-carboxylic acid | google.com |
| 4-Chloromethylthiazole | 1. Reflux with H2SO4 and water 2. Oxidation with concentrated HNO3 | Thiazole-4-carboxylic acid | google.com |
Strategies for Halogenation in Thiazole Rings
Introducing two chlorine atoms at the C2 and C5 positions of the thiazole ring is a critical step in the synthesis of the target compound. The reactivity of the thiazole ring dictates the halogenation strategy. The C5 position is generally more susceptible to electrophilic substitution, while the C2 position can be functionalized through different mechanisms. pharmaguideline.com
Direct Halogenation: Direct chlorination of the thiazole ring can be challenging due to issues with regioselectivity and the potential for over-halogenation. However, under controlled conditions, it is a potential route. For instance, the use of N-chlorosuccinimide (NCS) or other chlorinating agents can lead to the introduction of chlorine atoms onto the ring. numberanalytics.com
Sandmeyer Reaction: A more controlled and widely applicable method for introducing a halogen at a specific position on an aromatic or heteroaromatic ring is the Sandmeyer reaction. organic-chemistry.org This reaction involves the diazotization of a primary aromatic amine followed by treatment with a copper(I) halide. For the synthesis of 2,5-dichlorothiazole-4-carboxylic acid, a plausible strategy involves starting with a 2-aminothiazole (B372263) derivative.
A potential precursor is 2-amino-5-chlorothiazole-4-carboxylic acid . The synthesis of such compounds has been reported in the literature. prepchem.comprepchem.com The amino group at the C2 position can then be converted to a chloro group via a Sandmeyer reaction. This involves treatment with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form the diazonium salt, followed by the addition of a copper(I) chloride solution. This two-step process allows for the regioselective introduction of the second chlorine atom.
The following table outlines potential halogenation strategies for the thiazole ring.
| Halogenation Method | Precursor | Reagents and Conditions | Product | Reference(s) |
| Electrophilic Halogenation | Thiazole-4-carboxylic acid derivative | N-Chlorosuccinimide (NCS) or other chlorinating agents | Chlorinated thiazole derivative | numberanalytics.com |
| Sandmeyer Reaction | 2-Amino-5-chlorothiazole-4-carboxylic acid derivative | 1. NaNO2, HCl (diazotization) 2. CuCl | This compound derivative | organic-chemistry.org |
Derivatization Approaches for this compound
Once this compound is synthesized, it can be further modified at both the carboxylic acid functional group and the thiazole ring itself.
Carboxylic Acid Functional Group Modifications
The carboxylic acid group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a range of derivatives.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate ester formation under milder conditions. organic-chemistry.org Another method involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. uomustansiriyah.edu.iq
Amide Formation: The synthesis of amides from the carboxylic acid can also be accomplished through various routes. Direct condensation of the carboxylic acid with an amine is possible but often requires high temperatures and may not be suitable for all substrates. libretexts.org A more general and efficient method involves the activation of the carboxylic acid. This can be done by converting it to the acid chloride, which then reacts with an amine to form the amide. khanacademy.orgyoutube.com Coupling reagents, such as DCC or titanium tetrachloride (TiCl₄), can also be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions. nih.gov
The following table summarizes key derivatization reactions of the carboxylic acid group.
| Derivative | Reagents and Conditions | Reference(s) |
| Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | chemguide.co.uk |
| Ester | Alcohol, DCC, DMAP | organic-chemistry.org |
| Ester | 1. SOCl₂ 2. Alcohol | uomustansiriyah.edu.iq |
| Amide | 1. SOCl₂ 2. Amine | khanacademy.orgyoutube.com |
| Amide | Amine, Coupling agent (e.g., DCC, TiCl₄) | nih.gov |
Substitution Reactions on the Thiazole Ring
The chlorine atoms on the 2,5-dichlorothiazole (B2480131) ring are potential sites for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen and sulfur atoms in the thiazole ring, combined with the presence of the chlorine atoms, can activate the ring towards attack by nucleophiles.
The reactivity of the C2 and C5 positions towards nucleophilic attack can vary. Generally, the C2 position in thiazoles is more susceptible to nucleophilic attack. pharmaguideline.com A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the chlorine atoms to introduce new functional groups onto the thiazole ring. The reaction conditions, including the nature of the nucleophile, solvent, and temperature, will influence the outcome and regioselectivity of the substitution.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several strategies can be considered to improve the environmental footprint of the process.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. The use of greener alternatives is a key aspect of green chemistry. For thiazole synthesis, water has been explored as a solvent for certain reactions. bepls.com Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as promising green solvents due to their low volatility, biodegradability, and recyclability. nih.govmdpi.com For example, a mixture of choline (B1196258) chloride and glycerol (B35011) has been used as a solvent for the Hantzsch thiazole synthesis. nih.gov
Catalytic Approaches: The use of catalysts can improve reaction efficiency and reduce waste. For the halogenation step, employing catalytic amounts of reagents instead of stoichiometric quantities is a greener approach. Copper-catalyzed halogenation of thiazoles has been reported, which can offer better control and reduce the amount of halogenating agent required. beilstein-journals.org
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and sonication are alternative energy sources that can accelerate reaction rates, often leading to shorter reaction times and higher yields. bepls.com These techniques can also reduce the need for harsh reaction conditions and large volumes of solvents. Several green synthetic protocols for thiazole derivatives utilize microwave or ultrasonic irradiation. bepls.com
While specific green chemistry applications for the synthesis of this compound are not extensively documented, the general principles and methodologies developed for thiazole synthesis can be adapted to make the production of this compound more sustainable. bohrium.comnih.gov
Advanced Spectroscopic and Structural Elucidation of 2,5 Dichlorothiazole 4 Carboxylic Acid and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of a thiazole (B1198619) derivative, the chemical shifts of protons are influenced by the surrounding electron density and the presence of heteroatoms. For carboxylic acids, the acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. Protons on the thiazole ring would have distinct chemical shifts based on their position relative to the nitrogen and sulfur atoms, as well as the chlorine and carboxylic acid substituents. Protons on carbons adjacent to carbonyl groups are generally observed in the 2.0-3.0 ppm region. libretexts.org For example, in the ¹H NMR spectrum of 5-methoxyindole-2-carboxylic acid, the acidic proton of the carboxylic acid appears at approximately 12.9 ppm. chemicalbook.com
Interactive Data Table: Representative ¹H NMR Chemical Shifts for Carboxylic Acid Derivatives
| Functional Group | Chemical Shift (ppm) Range | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position can vary with concentration and solvent. |
| Aromatic (Ar-H) | 7.0 - 8.5 | Depends on substitution pattern and electronic effects. |
| α-protons to Carbonyl | 2.0 - 3.0 | Deshielded by the adjacent carbonyl group. libretexts.org |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within a molecule. The carbonyl carbon of a carboxylic acid is highly deshielded and typically resonates in the range of 165-185 ppm. oregonstate.edu Carbons within the thiazole ring will have chemical shifts determined by their bonding to nitrogen, sulfur, and the chlorine atoms. Aromatic and alkene carbons generally appear between 120 and 170 ppm. oregonstate.edu For instance, in 2,5-dichlorobenzoic acid, the carboxylic carbon would fall within the typical range, while the chlorinated aromatic carbons would show distinct signals. chemicalbook.com
Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges
| Carbon Environment | Chemical Shift (ppm) Range |
| Carboxylic Acid (RC OOH) | 165 - 185 oregonstate.edu |
| Aromatic/Heteroaromatic | 120 - 170 oregonstate.edu |
| Carbon-Halogen (C-Cl) | 30 - 60 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org The molecular ion peak (M+) for acid chlorides is often weak or absent. libretexts.org
In the case of 2,5-Dichlorothiazole-4-carboxylic acid, the presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation might also involve cleavage of the thiazole ring. The molecular formula for this compound is C₄HCl₂NO₂S.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| Fragment | Description |
| [M]+ | Molecular Ion |
| [M-OH]+ | Loss of a hydroxyl radical |
| [M-COOH]+ | Loss of the carboxylic acid group |
| Acylium ion (R-CO+) | A common fragment in carboxylic acid derivatives libretexts.org |
Note: This table is predictive and based on general fragmentation patterns of carboxylic acids and halogenated compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorptions would be expected for the O-H, C=O, and C-Cl bonds.
The O-H stretch of a carboxylic acid is typically a very broad band in the region of 3300-2500 cm⁻¹, often centered around 3000 cm⁻¹. vscht.czspectroscopyonline.com The carbonyl (C=O) stretching vibration for a saturated aliphatic carboxylic acid generally appears between 1730 and 1700 cm⁻¹. spectroscopyonline.com Conjugation can lower this frequency. The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 vscht.cz | Strong, Very Broad |
| C=O (Carboxylic Acid) | 1730 - 1700 spectroscopyonline.com | Strong |
| C-N Stretch | 1350 - 1000 | Medium to Strong |
| C-Cl Stretch | 800 - 600 | Strong |
Crystallographic Studies of this compound Derivatives (if applicable)
As of the current search, specific crystallographic data for this compound is not available. However, crystallographic studies on related thiazole derivatives, such as 2-substituted 4,5-dihydrothiazole-4-carboxylic acids and 2,5-bis(pyrazol-4-yl) princeton.eduresearchgate.netthiazolo[5,4-d] princeton.eduresearchgate.netthiazoles, have been conducted. researchgate.netnih.gov These studies provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state structure and packing of these molecules. For instance, X-ray crystallography on a glutaric acid-amide derivative revealed details about its molecular conformation and the formation of supramolecular structures through hydrogen bonding. mdpi.com
Computational and Theoretical Investigations of 2,5 Dichlorothiazole 4 Carboxylic Acid
Quantum-Chemical Calculations (e.g., Density Functional Theory) on Molecular Properties
Quantum-chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and predict the molecular properties of thiazole (B1198619) derivatives. These studies provide foundational knowledge of molecular geometry, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's reactivity and interaction potential.
While specific DFT studies on 2,5-Dichlorothiazole-4-carboxylic acid are not extensively documented in publicly available literature, research on analogous structures like 1,2,3-triazole-4-carboxylic acids provides a framework for the types of analyses performed. For instance, studies on related triazole carboxylic acids have used DFT methods (B3LYP, M06-2X) and MP2 calculations to optimize molecular geometries, including monomer, cyclic dimer, and stacked forms. nih.gov These calculations help in confirming synthesized structures by comparing theoretical vibrational spectra (IR and Raman) with experimental data. nih.gov Such analyses can determine the planarity of the molecule and the influence of substituents on the heterocyclic ring's structure. nih.gov For similar heterocyclic carboxylic acids, theoretical calculations have been successfully used to predict absorption and fluorescence spectra in various solvents, showing a strong correlation with experimental findings. mdpi.com These computational approaches are vital for understanding the fundamental photophysical properties and structural stability of such compounds. mdpi.com
Table 1: Representative Quantum-Chemical Calculation Applications for Heterocyclic Carboxylic Acids This table illustrates the typical application of quantum-chemical methods on related heterocyclic compounds, as specific data for this compound is not available.
| Calculation Method | Property Investigated | Significance | Reference Example |
| DFT (B3LYP, M06-2X), MP2 | Molecular Geometry Optimization (Monomer, Dimer) | Determines the most stable 3D structure and intermolecular arrangements. | 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid nih.gov |
| DFT | Vibrational Frequencies (IR, Raman) | Correlates theoretical spectra with experimental data to confirm structure. | 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic Absorption and Fluorescence Spectra | Predicts photophysical properties and how they are affected by the solvent. | 2-phenyl-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylates mdpi.com |
| DFT | HOMO-LUMO Energy Gap | Indicates chemical reactivity and electronic excitation properties. | 8-hydroxyquinoline-5-sulphonic acid dntb.gov.ua |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
For scaffolds related to thiazole-4-carboxylic acid, molecular docking has been instrumental in identifying potential biological targets and elucidating binding modes. For example, various thiazole derivatives have been docked against targets like the Rho family of GTPases (implicated in cancer), cyclooxygenase (COX) enzymes, and dihydrofolate reductase (DHFR). nih.govresearchgate.netnih.govmdpi.com
In a study on thiazole carboxamide derivatives as potential COX inhibitors, docking simulations revealed that the compounds fit well within the active site of the enzyme. nih.gov Similarly, docking studies of 1,3,4-thiadiazole (B1197879) derivatives against DHFR showed strong binding, with the thiadiazole ring participating in crucial hydrogen bonds with key amino acid residues like Asp 21 and Ser 59. mdpi.com The binding affinity is often quantified by a docking score (e.g., in kcal/mol), where a more negative value indicates a stronger, more stable interaction. For instance, a 1,3,4-thiadiazole derivative showed a binding energy (ΔG) of -9.0 kcal/mol with DHFR. mdpi.com These simulations provide critical insights into the specific amino acids involved in the interaction, guiding further structural modifications to enhance binding affinity and selectivity.
Table 2: Examples of Molecular Docking Studies on Thiazole and Thiadiazole Derivatives This table presents findings from related thiazole scaffolds to illustrate the application of molecular docking, as specific data for this compound is not available.
| Ligand Scaffold | Protein Target | Key Interacting Residues | Binding Energy (ΔG) / Score | Reference |
| 1,3,4-Thiadiazole derivative | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | -9.0 kcal/mol | mdpi.com |
| Thiazole-1,3,5-triazine derivatives | Pf-DHFR | Asp54, Arg59, Arg122, Ile164 | Not specified, but showed good interaction | researchgate.net |
| Thiazole conjugates | Rho6 Protein | Not specified, but showed good docking scores | Not specified | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Thiazole-4-carboxylic Acid Scaffolds
Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent drug candidate. By systematically modifying the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify the key chemical features responsible for its effects.
For the thiazole-4-carboxylic acid scaffold, SAR studies have provided valuable information. Research on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamases highlighted the importance of the carboxylic acid group for activity. nih.gov In another study on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, modifications to the benzoic acid moiety were explored. nih.gov Introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent inhibitory activity and significantly enhanced antiproliferative effects. nih.gov
Furthermore, studies on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives showed that the addition of the bulky tert-butoxycarbonyl (Boc) group at the nitrogen atom generally led to better antibacterial activity compared to the parent 2-arylthiazolidine-4-carboxylic acids. researchgate.net This suggests that substitutions on the thiazolidine (B150603) ring nitrogen can significantly influence biological outcomes. These SAR findings collectively underscore how modifications at various positions of the core thiazole-4-carboxylic acid structure can fine-tune biological activity.
Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Thiazole-4-carboxylic Acid Derivatives
| Scaffold | Target/Activity | Key SAR Finding | Reference |
| 4-(Thiazol-5-yl)benzoic acid | Protein Kinase CK2 Inhibition | Substitution at the 3-position of the benzoic acid with a 2-halo- or 2-methoxy-benzyloxy group increased antiproliferative activity. | nih.gov |
| 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid | Antibacterial Activity | The presence of a Boc group at the N-3 position generally enhanced antibacterial activity compared to derivatives without it. | researchgate.net |
| 2-Arylthiazolidine-4-carboxylic acid | Antiviral Activity | 2-aryl substituted thiazolidine-4-carboxylic acids showed better activity against AIV and IBV than their N-acylated derivatives. | researchgate.net |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acid | Metallo-β-lactamase Inhibition | The carboxylic acid at position 4 is a key feature for inhibitory activity. | nih.gov |
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) for Derivatives
Before a compound can be considered for clinical trials, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction models serve as an early-stage screening tool to assess these properties, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail later in development.
For various thiazole derivatives, ADMET predictions have been performed using web-based tools that evaluate properties based on established rules like Lipinski's Rule of Five. nih.govtandfonline.com This rule predicts poor oral absorption or permeation if a molecule violates certain thresholds for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Studies on newly synthesized thiazole derivatives have shown that many of these compounds exhibit favorable ADME profiles with no violations of Lipinski's rule. tandfonline.com
In silico tools can also predict other crucial parameters. For example, studies on thiazole-1,3,5-triazine derivatives used ADME analysis to screen a large library of compounds, identifying those with optimal scores for properties like aqueous solubility and blood-brain barrier penetration. researchgate.net Furthermore, toxicity analysis using programs like TOPKAT can predict potential toxicities, such as carcinogenicity or skin sensitization, helping to flag problematic compounds early. researchgate.net In one study of 1,2,4-triazole (B32235) derivatives, in silico pre-ADMET studies confirmed that the final compounds were not expected to cause CNS side effects. pensoft.net These predictive studies are crucial for prioritizing which newly synthesized compounds should proceed to more resource-intensive in vitro and in vivo testing. nih.gov
Table 4: Representative In Silico ADMET Parameters Predicted for Thiazole Derivatives
| Parameter | Description | Importance in Drug Discovery | Reference |
| Lipinski's Rule of Five | Assesses molecular weight, LogP, H-bond donors, and H-bond acceptors. | Predicts oral bioavailability and drug-likeness. | nih.govtandfonline.com |
| PSA (Polar Surface Area) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. | researchgate.net |
| Aqueous Solubility (logS) | Predicts how well a compound dissolves in water. | Affects absorption and formulation. | researchgate.net |
| CNS Side Effects | Predicts the likelihood of a compound crossing the blood-brain barrier and causing central nervous system effects. | Helps in assessing potential neurological side effects. | pensoft.net |
| TOPKAT Toxicity | Predicts various toxicological endpoints (e.g., carcinogenicity, mutagenicity). | Early identification of potentially toxic compounds. | researchgate.net |
Biological Activities and Pharmacological Potential of 2,5 Dichlorothiazole 4 Carboxylic Acid Analogues
Antimicrobial Properties
The thiazole (B1198619) scaffold is a core component of many antimicrobial agents. jchemrev.com Researchers have synthesized and evaluated numerous analogues of 2,5-Dichlorothiazole-4-carboxylic acid, demonstrating their potential to combat a variety of pathogenic microbes. These studies often involve creating hybrid molecules that combine the thiazole ring with other pharmacophores to enhance their biological effect. tandfonline.com
Thiazole derivatives have shown considerable efficacy against Gram-positive bacteria, including resilient strains like Methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.comnih.gov For instance, newly synthesized heteroaryl(aryl) thiazole derivatives demonstrated moderate to good activity, with some compounds showing higher potential than the reference drug ampicillin (B1664943) against MRSA. nih.gov In another study, a series of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with a thiazolidine-2,4-dione moiety were generally active against Gram-positive bacterial strains, with the most active compounds showing a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L, an activity level comparable or superior to drugs like oxacillin (B1211168) and cefuroxime. nih.gov
The introduction of different chemical groups to the thiazole core significantly influences antibacterial potency. For example, certain 2-(2-hydrazinyl) thiazole derivatives have demonstrated encouraging activity against Staphylococcus aureus. tandfonline.com Similarly, some antipyrine-bearing thiazole derivatives showed good activity against Bacillus subtilis. tandfonline.com The antibacterial activity of these compounds is often evaluated by measuring the zone of inhibition and determining the MIC, which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound/Derivative Series | Gram-Positive Pathogen | Observed Efficacy (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives | Various Gram-positive strains | MIC = 3.91 mg/L for most active compounds | nih.gov |
| Heteroaryl(aryl) thiazole derivatives (Compound 3) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 0.23–0.7 mg/mL; Higher potential than ampicillin | nih.gov |
| Antipyrine-thiazole derivatives (Series 4a-e) | Bacillus subtilis | Good antimicrobial activity | tandfonline.com |
| 2-(2-hydrazinyl) thiazole derivatives | Staphylococcus aureus | Encouraging antibacterial activity | tandfonline.com |
| Thiazole derivatives (Compound 9b) | Staphylococcus aureus | Inhibition zone: 17.0 ± 1.0 mm (comparable to ampicillin) | tandfonline.com |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives (Compound 5a4) | Staphylococcus aureus | MIC = 64 µg/mL | mdpi.com |
The efficacy of thiazole analogues extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. researchgate.net Research has shown that specific thiazole derivatives can effectively inhibit the growth of pathogens such as Escherichia coli and Klebsiella pneumoniae. tandfonline.comtandfonline.com For example, 2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole was found to be potent against Klebsiella pneumoniae, showing activity comparable to the standard antibiotic gentamicin. tandfonline.com
The structural modifications of the thiazole ring are crucial for activity against Gram-negative bacteria. Synthesized 2-(2-hydrazinyl) thiazole derivatives displayed promising antibacterial effects against Escherichia coli. tandfonline.com However, the effectiveness can be selective; some series of antipyrine-thiazole derivatives did not show improved antimicrobial activity against the tested Gram-negative strains. tandfonline.com This highlights the importance of specific structural features for targeting these bacteria.
| Compound/Derivative Series | Gram-Negative Pathogen | Observed Efficacy (MIC/Inhibition Zone) | Reference |
|---|---|---|---|
| Thiazole derivatives (Compound 9d) | Klebsiella pneumoniae | Efficient inhibitory effects | tandfonline.com |
| 2-(2-hydrazinyl) thiazole derivatives | Escherichia coli | Encouraging antibacterial activity | tandfonline.com |
| Heteroaryl(aryl) thiazole derivatives (Compound 3) | P. aeruginosa, E. coli (resistant strains) | Higher potential than ampicillin | nih.gov |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives (Compound 5a7) | Escherichia coli | MIC = 128 µg/mL | mdpi.com |
Thiazole analogues have demonstrated significant potential as antifungal agents, particularly against various Candida species, which are a common cause of opportunistic infections. nih.govnih.gov A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system showed very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the activity of nystatin. nih.gov The proposed mechanism for these compounds involves disruption of the fungal cell wall or cell membrane. nih.gov
Furthermore, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have displayed remarkable antifungal activities against various plant pathogenic fungi, such as Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Some of these compounds surpassed the efficacy of the commercial fungicide Thifluzamide. mdpi.com The antifungal action of some thiazole derivatives is believed to stem from the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov
| Compound/Derivative Series | Fungal Pathogen | Observed Efficacy (MIC/EC50/Inhibition Rate) | Reference |
|---|---|---|---|
| Thiazole derivatives with cyclopropane system | Candida albicans (clinical isolates) | MIC = 0.008–7.81 µg/mL | nih.gov |
| Benzimidazole-thiazole derivatives (Compounds 3c, 3d) | Candida species (C. albicans, C. glabrata, etc.) | Most active compounds against all tested species | nih.gov |
| Phenylthiazole derivatives (Compound 5b) | Sclerotinia sclerotiorum | Inhibition rate: 90.48% (surpassing Thifluzamide) | mdpi.com |
| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives | Cercospora arachidicola, Alternaria solani | Apparent antifungal activities at 50 mg/L | nih.gov |
Anticancer and Cytotoxic Activities
The thiazole ring is a key pharmacophore in the development of new anticancer drugs. capes.gov.brnih.govresearchgate.net Analogues of this compound have been the focus of extensive research, leading to the discovery of compounds with potent cytotoxic activity against a variety of human cancer cell lines. mdpi.commdpi.com
Numerous studies have reported the synthesis of novel thiazole derivatives and their subsequent evaluation for antiproliferative activity. capes.gov.brnih.gov For example, a series of bis-thiazoles exhibited remarkable cytotoxic activities, with one compound (5c) showing a potent IC50 value of 0.6 nM against the HeLa cervical cancer cell line. dntb.gov.ua Another compound (5f) from the same series had a high IC50 value of 6 nM against the KF-28 ovarian cancer cell line. dntb.gov.ua
A separate study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones found that compound 4c was the most active derivative, with IC50 values of 2.57 µM and 7.26 µM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, respectively, which were better than the standard drug Staurosporine. mdpi.com Thiazole derivatives have also shown promise against lung cancer (A549), colon cancer (HCT-116), and pancreatic cancer cell lines. mdpi.comdntb.gov.ua The antiproliferative effects are typically measured using the MTT assay to determine the concentration of the compound required to inhibit cell growth by 50% (IC50 or GI50). mdpi.commdpi.com
| Compound/Derivative Series | Cancer Cell Line | Cell Line Origin | Observed Efficacy (IC50/GI50) | Reference |
|---|---|---|---|---|
| Bis-thiazole (Compound 5c) | HeLa | Cervical Cancer | IC50 = 0.6 nM | dntb.gov.ua |
| Bis-thiazole (Compound 5f) | KF-28 | Ovarian Cancer | IC50 = 6 nM | dntb.gov.ua |
| Thiazole derivative (Compound 4c) | MCF-7 | Breast Cancer | IC50 = 2.57 ± 0.16 µM | mdpi.com |
| Thiazole derivative (Compound 4c) | HepG2 | Liver Cancer | IC50 = 7.26 ± 0.44 µM | mdpi.com |
| Thiazole-acetamide (Compound 10a) | MCF-7 | Breast Cancer | IC50 = 4 ± 0.2 µM | frontiersin.org |
| Thiazole-acetamide (Compound 10a) | PC-3 | Prostate Cancer | IC50 = 7 ± 0.6 µM | frontiersin.org |
| Arylidene-hydrazinyl-thiazole (Compound 4m) | BxPC-3 | Pancreatic Cancer | Significant cytotoxicity at 10 µM | acs.org |
The anticancer effects of thiazole derivatives are mediated through various cellular mechanisms, most notably the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. mdpi.comfrontiersin.org Many thiazole compounds have been shown to trigger apoptosis in cancer cells, which is a key characteristic of effective chemotherapeutic agents. dntb.gov.uaacs.org
The apoptotic pathway can be initiated through several routes. For instance, some bis-thiazole derivatives were found to activate the mitochondrial-dependent apoptosis pathway by upregulating pro-apoptotic genes like bax and downregulating anti-apoptotic genes like Bcl-2. dntb.gov.ua Similarly, another thiazole derivative (compound 4c) was shown to increase the percentage of early and late apoptotic cells in the MCF-7 cell line by 43.9-fold and 32.8-fold, respectively. mdpi.com This compound also induced cell cycle arrest at the G1/S phase, preventing cancer cells from dividing. mdpi.com
Other mechanisms include the inhibition of crucial enzymes and proteins involved in cancer progression. Thiazole derivatives have been identified as inhibitors of Pim-1 kinase, VEGFR-2, and tubulin polymerization. mdpi.comdntb.gov.uafrontiersin.org For example, certain thiazole-based compounds act as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. frontiersin.org These compounds were also found to modulate the expression of apoptosis-related proteins, such as increasing Bax and decreasing Bcl-2 levels. frontiersin.orgacs.org This multifaceted approach, targeting several key pathways in cancer cell survival and proliferation, underscores the therapeutic potential of thiazole analogues. capes.gov.brresearchgate.net
Enzyme Inhibitory Activities
Metallo-β-lactamase (MBL) Inhibition by Thiazole-4-carboxylic Acids
The rise of bacterial resistance to β-lactam antibiotics, largely driven by metallo-β-lactamases (MBLs), presents a significant public health challenge. nih.gov Thiazole-4-carboxylic acid derivatives have emerged as a promising class of MBL inhibitors. Researchers have developed 2-aminothiazole-4-carboxylic acids (AtCs) that act as broad-spectrum MBL inhibitors by mimicking the binding features of hydrolyzed carbapenems. acs.orgnih.gov These compounds have demonstrated potent activity against MBLs from subclasses B1, B2, and B3. acs.orgnih.gov
One study reported a compound, referred to as compound 1, which showed significant inhibitory activity against B1 MBLs, with IC50 values ranging from 0.26 to 5.94 μM. acs.org Crystallographic studies have elucidated the binding mode of these AtCs, showing their interaction with the MBL active site in a manner similar to the product of carbapenem (B1253116) hydrolysis. nih.gov Furthermore, these inhibitors have been shown to restore the effectiveness of meropenem (B701) against MBL-producing clinical isolates. acs.orgnih.gov
Another line of research identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as novel MBL inhibitors. nih.govresearchgate.net Through high-throughput screening, one particular compound demonstrated an IC50 value of 27.9 µM against the IMP-1 MBL. researchgate.net Structure-activity relationship (SAR) studies have been conducted to guide the design of more potent inhibitors based on this scaffold. nih.govresearchgate.net
| Compound Class | Target Enzyme(s) | Key Findings | IC50 Values (μM) | Reference |
| 2-Aminothiazole-4-carboxylic acids (AtCs) | B1, B2, and B3 MBLs | Broad-spectrum inhibition, mimics carbapenem hydrolysate binding. Restores meropenem activity. | 0.26 - 5.94 (for B1 MBLs) | acs.orgnih.gov |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | IMP-1 MBL | Novel class of MBL inhibitors identified through HTS. | 27.9 | researchgate.net |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDAC enzymes, leading to changes in gene expression, and have been a focus of anticancer drug development. nih.govnih.gov Carboxylic acid derivatives are a known class of HDAC inhibitors. nih.gov While research on thiazole-specific derivatives is nascent, broader studies on carboxylic acids provide a foundation. For instance, compounds like caffeic acid, chlorogenic acid, and curcumin, which are carboxylic acid derivatives, have been identified as having HDAC inhibitory activity. nih.gov
In the quest for novel HDAC inhibitors, researchers have introduced a 2-substituted phenylquinoline-4-carboxylic acid group into the cap region of inhibitor structures. nih.gov This work led to the development of compounds with selectivity for specific HDAC isoforms. One such compound, D28, a hydroxamic acid derivative, exhibited selective inhibition of HDAC3 with an IC50 value of 24.45 µM, without affecting HDAC1, 2, and 6. nih.gov This highlights the potential of designing isoform-selective inhibitors by modifying the carboxylic acid-containing cap group. nih.gov
| Compound Class | Target Enzyme(s) | Key Findings | IC50 Values (μM) | Reference |
| 2-Phenylquinoline-4-carboxylic acid derivatives | HDAC3 | Selective inhibition of HDAC3 over other isoforms. | 24.45 | nih.gov |
| General Carboxylic Acid Derivatives (e.g., Caffeic acid) | HDACs | Confirmed HDAC inhibition activity. | Not specified | nih.gov |
Carbonic Anhydrase III (CA III) Inhibition
Analogues of thiazole-4-carboxylic acid have been specifically investigated as inhibitors of carbonic anhydrase III (CA III), a cytosolic isoform of the zinc-containing CA enzyme family. researchgate.netresearchgate.net A series of 2,4,5-trisubstitutedthiazole derivatives were synthesized and evaluated for their CA-III inhibitory potential. researchgate.netresearchgate.net
Within this series, the presence of a carboxylic acid group at the 4-position of the thiazole scaffold was found to be critical for inhibitory activity. researchgate.netresearchgate.net The most potent compound identified was 2-amino-5-phenyl-thiazole-4-carboxylic acid (compound 12a), which displayed a Ki of 0.5 μM. researchgate.netresearchgate.net Modifications to the 2-amino group, such as replacement with an amide or urea (B33335) group, led to a significant decrease in potency, underscoring the importance of the free amino group for strong inhibition. researchgate.netresearchgate.net
| Compound | Target Enzyme | Key Findings | Ki (μM) | Reference |
| 2-Amino-5-phenyl-thiazole-4-carboxylic acid (12a) | CA III | Most potent inhibitor in the series. Free 2-amino and 4-carboxylic acid groups are crucial. | 0.5 | researchgate.netresearchgate.net |
| Compound 13c (2-amido derivative) | CA III | Replacement of the amino group with amide significantly reduces activity. | 174.1 | researchgate.netresearchgate.net |
| Compound 14c (2-ureido derivative) | CA III | Replacement of the amino group with urea significantly reduces activity. | 186.2 | researchgate.netresearchgate.net |
Thioredoxin Reductase 1 (TrxR1) Inhibition
Thioredoxin reductase (TrxR) is a key enzyme in maintaining cellular redox balance, and its inhibition is a target in cancer research. nih.govnih.gov Studies on analogues of 1,2-dithiolane-4-carboxylic acid were conducted to assess their potential as TrxR1 inhibitors. nih.govnih.gov However, the findings indicated that the 1,2-dithiolane (B1197483) moiety itself is not an effective pharmacophore for TrxR1 inhibition. nih.govnih.gov
The research revealed that inhibitory activity against TrxR1 is more strongly associated with the presence of a Michael acceptor functionality within the molecule. nih.govnih.gov Compounds containing a coumarin (B35378) core, which can act as a Michael acceptor, were the most active in the series. The electrophilicity of the double bond in the coumarin structure appears to be crucial for interaction with the selenocysteine (B57510) residue in the active site of TrxR1. nih.gov The most potent compounds exhibited IC50 values in the micromolar range, from 5.3 to 186.0 μM. nih.gov While not directly thiazole-based, this research points to the importance of incorporating a Michael acceptor feature when designing TrxR1 inhibitors.
| Compound Class | Target Enzyme | Key Findings | IC50 Values (μM) | Reference |
| 1,2-Dithiolane-4-carboxylic acid analogs with Michael acceptor | TrxR1 | Inhibitory activity is linked to the Michael acceptor moiety, not the 1,2-dithiolane ring. | 5.3 - 186.0 | nih.gov |
| 1,2-Dithiolane-4-carboxylic acid analogs without Michael acceptor | TrxR1 | Inactive towards TrxR1. | Not active | nih.gov |
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme essential for melanin (B1238610) production, making its inhibitors valuable in cosmetics and medicine for treating hyperpigmentation. nih.govnih.gov Thiazol-4(5H)-one analogues have been identified as potent tyrosinase inhibitors. nih.gov These compounds are built on a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is recognized for its role in tyrosinase inhibition. nih.gov
In one study, a series of 14 thiazol-4(5H)-one analogues were synthesized, with two compounds, designated 9 and 11, showing strong inhibitory activity against mushroom tyrosinase. nih.gov Compound 11 was particularly potent, with an IC50 value of 0.4 μM, making it 26 times more effective than the well-known inhibitor, kojic acid. nih.gov Kinetic analysis revealed that these analogues act as either competitive or mixed-type inhibitors. nih.gov Furthermore, they demonstrated the ability to reduce melanogenesis in B16F10 cells, supporting their potential as depigmenting agents. nih.gov
| Compound | Target Enzyme | Inhibition Type | IC50 (μM) | Reference |
| Analog 11 | Mushroom Tyrosinase | Mixed-type | 0.4 | nih.gov |
| Analog 9 | Mushroom Tyrosinase | Competitive | Not specified | nih.gov |
| Kojic Acid (Reference) | Mushroom Tyrosinase | - | ~10.4 | nih.gov |
Glucokinase (GK) Activation
Glucokinase (GK) plays a crucial role in glucose homeostasis and is a key target for the treatment of type 2 diabetes. nih.gov Small molecule allosteric activators of GK offer a therapeutic strategy to improve glycemic control. nih.gov Research in this area has led to the discovery of liver-selective glucokinase activators (GKAs) that include N-(4-alkylthiazol-2-yl)benzamides. researchgate.net
These thiazole derivatives are designed to act primarily in the liver, which may help avoid the potential for hypoglycemia associated with pan-GKAs that also act on the pancreas. researchgate.net The development of such hepato-selective GKAs, like TTP399, represents a renewed interest in this class of drugs. nih.gov By incorporating a carboxyl group, GK activators can be designed to be more liver-specific, as this modification can limit their ability to reach the pancreas. nih.gov These activators function by enhancing the enzyme's affinity for glucose, thereby increasing glucose uptake by the liver and stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.gov
Anti-inflammatory Potential
Thiazole and its derivatives are recognized for their wide range of biological activities, including anti-inflammatory properties. nanobioletters.comrjptonline.org The thiazole ring is a key component in several synthetic pharmaceuticals that exhibit anti-inflammatory and analgesic activities. nanobioletters.com For instance, fentiazac (B92943) is a known anti-inflammatory drug containing a thiazole moiety. tandfonline.com The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).
Research into various thiazole derivatives has demonstrated their anti-inflammatory effects. For example, a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov Several of these compounds were found to be potent inhibitors of COX-1 and COX-2 enzymes. nih.gov Specifically, compounds designated as FM4, FM10, and FM12 showed significant inhibitory activity against COX-2, with IC50 values of 0.74 µM, 0.69 µM, and 0.18 µM, respectively. nih.gov When tested in vivo, compounds FM10 and FM12 demonstrated encouraging anti-inflammatory effects in the carrageenan-induced paw edema model in rats. nih.gov
The structure-activity relationship of these compounds suggests that specific substitutions on the core structure play a crucial role in their anti-inflammatory potency. This highlights the potential for designing novel thiazole-based compounds with significant anti-inflammatory properties.
Table 1: In Vitro Anti-inflammatory Activity of Selected Carboxylic Acid Analogues
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| FM4 | COX-2 | 0.74 | nih.gov |
| FM10 | COX-2 | 0.69 | nih.gov |
| FM12 | COX-2 | 0.18 | nih.gov |
Antioxidant Activity of Thiazolidine-4-carboxylic Acid Derivatives
Thiazolidine-4-carboxylic acid and its derivatives have garnered attention for their antioxidant properties. nih.gov These compounds are synthesized from the natural amino acid L-cysteine through nucleophilic cyclization with aldehydes. novapublishers.com The antioxidant potential of these derivatives is often linked to the presence of an oxidizable sulfur atom within the thiazolidine (B150603) ring. researchgate.net
A study involving a series of 2-aryl thiazolidine-4-carboxylic acids, synthesized by condensing L-cysteine hydrochloride with various aromatic aldehydes, evaluated their in vitro antioxidant activity using the DPPH radical scavenging assay. nih.gov The results indicated that the nature and position of substituents on the aromatic ring at the C-2 position influence the antioxidant potential. nih.gov For instance, compounds with a methoxy (B1213986) (-OCH3) group on the aromatic ring exhibited better radical scavenging properties compared to those with chloro (-Cl), fluoro (-F), or nitro (-NO2) groups. nih.gov The presence of a phenyl ring was also found to enhance the radical scavenging activity. nih.gov
Another study synthesized a series of 2-aryl thiazolidine-4-carboxylic acid derivatives and screened them for antioxidant activity through nitric oxide and DPPH radical scavenging assays. researchgate.net These investigations further confirmed that the antioxidant activity can be attributed to the sulfur atom in the thiazolidine structure. researchgate.net Thiazolidine-4-carboxylic acid itself is considered a physiologic sulfhydryl antioxidant. nih.gov
Table 2: Antioxidant Activity of 2-Aryl Thiazolidine-4-Carboxylic Acid Derivatives
| Substituent on Aromatic Ring | Antioxidant Potential (DPPH Assay) | Source |
|---|---|---|
| -OCH3 | High | nih.gov |
| -Cl | Moderate | nih.gov |
| -F | Moderate | nih.gov |
| -NO2 | Low | nih.gov |
Other Therapeutic Activities of Related Thiazole Scaffolds
The versatility of the thiazole scaffold extends to a variety of other therapeutic areas, demonstrating its importance in medicinal chemistry. nih.govrasayanjournal.co.in
The emergence of drug-resistant strains of Plasmodium has created an urgent need for new antimalarial agents. daneshyari.com Thiazole-containing compounds have emerged as a promising class of molecules in the search for novel antimalarials. nih.govbenthamdirect.com Several research efforts have focused on the design, synthesis, and evaluation of thiazole derivatives for their activity against Plasmodium falciparum, the most lethal species of the malaria parasite. nanobioletters.comdaneshyari.com
In one study, a series of thiazole hydrazine (B178648) derivatives were synthesized and screened for their antimalarial activity against P. falciparum. nanobioletters.com While many of the compounds showed moderate to good activity, one derivative, designated as 4c, exhibited promising activity with an IC50 value close to that of the standard drug, quinine. nanobioletters.com
Another research program focused on a series of thiazole analogues, analyzing their in vitro activities against the chloroquine-sensitive 3D7 strain of P. falciparum. daneshyari.com The structure-activity relationship (SAR) studies from this work indicated that modifications to the N-aryl amide group linked to the thiazole ring were highly significant for antimalarial potency. daneshyari.com The findings suggested a preference for non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring and small atoms like hydrogen or fluorine at the para position. daneshyari.com Replacing the phenyl ring with a pyridine (B92270) ring resulted in a compound with similar potency, opening a new avenue for further research. daneshyari.com
**Table 3: Antimalarial Activity of Selected Thiazole Derivatives against *P. falciparum***
| Compound Class | Key Structural Feature | Activity | Source |
|---|---|---|---|
| Thiazole Hydrazine (4c) | Specific hydrazine substitution | Promising, IC50 near quinine | nanobioletters.com |
| N-Aryl Amide Thiazole | ortho-electron-withdrawing group on phenyl | High potency | daneshyari.com |
| N-Aryl Amide Thiazole | para-H or F on phenyl | High potency | daneshyari.com |
| Pyridyl Amide Thiazole | Phenyl ring replaced by pyridine | Similar potency to phenyl analogues | daneshyari.com |
Epilepsy is a neurological disorder characterized by recurrent seizures, and a significant portion of patients are resistant to currently available antiepileptic drugs (AEDs). tandfonline.com This has driven the search for novel anticonvulsant agents, with thiazole derivatives being an area of intensive study. tandfonline.combiointerfaceresearch.com The anticonvulsant activity of the thiazole moiety is thought to be due to its function as a constrained pharmacophore at the receptor site. biointerfaceresearch.com
A series of novel thiazolidine-4-one substituted thiazoles were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. biointerfaceresearch.com One compound, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), was identified as the most active in this series. biointerfaceresearch.com
In another study, thiazole-bearing 4-thiazolidinones were investigated. mdpi.com Compounds Ib, IId, and IIj demonstrated excellent anticonvulsant activity in both MES and scPTZ models, with efficacy comparable to the standard drug carbamazepine. mdpi.com Further research on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles revealed that compounds with F-, Cl-, Br-, CF3-, CH3-, and adamantyl substituents showed significant anticonvulsant activity in the pentylenetetrazole model, with median effective doses (ED50) up to seven times lower than the reference drug ethosuximide. tandfonline.com
Table 4: Anticonvulsant Activity of Selected Thiazole Derivatives
| Compound/Series | Test Model(s) | Key Finding | Source |
|---|---|---|---|
| PTT6 | MES, scPTZ | Most active of its series | biointerfaceresearch.com |
| Thiazole-Thiazolidinones (Ib, IId, IIj) | MES, scPTZ | Activity comparable to carbamazepine | mdpi.com |
| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles | PTZ | ED50 values significantly lower than ethosuximide | tandfonline.com |
| 3-(4-(4-bromophenyl)-1,3-thiazol-2-ylamino)-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES, PTZ | High activity with ED50 of 13.4 mg/kg (MES) | tandfonline.com |
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. thieme-connect.com Thiazole-based compounds have emerged as promising candidates for new anti-tubercular agents, with the ability to target key bacterial enzymes and disrupt cell wall synthesis. thieme-connect.com
One line of research involved the synthesis and evaluation of a series of 4-(2,6-dichlorobenzyloxy)phenyl thiazole derivatives for their in vitro activity against M. tuberculosis H37Rv. nih.gov Several of these thiazole derivatives exhibited good anti-tubercular activities, with Minimum Inhibitory Concentration (MIC) values ranging from 1 µM to 61.2 µM. nih.gov These results suggest that the thiazole scaffold is a promising template for developing new anti-tubercular drugs. nih.gov
In another study, novel 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones were designed based on structural similarities to the antimycobacterial agent Linezolid. eurekaselect.comingentaconnect.com Some of these synthesized compounds showed potent antimycobacterial activity, with MIC values in the range of 1-2 µg/mL against the H37Rv strain. ingentaconnect.com When further tested against MDR-TB and XDR-TB strains, these active compounds continued to show promising in vitro activity. ingentaconnect.com
Table 5: Anti-tubercular Activity of Selected Thiazole Derivatives
| Compound Class | Target Strain(s) | Activity (MIC) | Source |
|---|---|---|---|
| 4-(2,6-dichlorobenzyloxy)phenyl thiazoles | M. tuberculosis H37Rv | 1 µM - 61.2 µM | nih.gov |
| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | M. tuberculosis H37Rv | 1-2 µg/mL | ingentaconnect.com |
| 4-amino-3,5-di(substituted)thiazolin-2(3H)thione/ones | MDR-TB, XDR-TB | Promising in vitro activity | ingentaconnect.com |
Diabetes is a major chronic disease, and many existing therapies have limitations. rasayanjournal.co.innih.gov Thiazole derivatives have become an important area of research for new antidiabetic drugs with improved efficacy and fewer side effects. rasayanjournal.co.in Several well-known antidiabetic drugs, such as Rosiglitazone, Pioglitazone, and Troglitazone, contain a thiazole or thiazolidinedione ring and primarily target the Peroxisome Proliferator-Activated Receptor (PPAR). rasayanjournal.co.inrjptonline.org
Recent research has identified that thiazole derivatives can also target other enzymes and receptors involved in diabetes, including α-amylase, α-glucosidase, and dipeptidyl peptidase IV (DPP-4). rasayanjournal.co.in A new series of hydrazine thiazole derivatives was synthesized and evaluated for their potential as α-glucosidase inhibitors. ekb.eg One analogue demonstrated highly potent activity against α-glucosidase, with an IC50 of 0.69 ± 0.025 µM, which was comparable to the standard drug acarbose (B1664774) (IC50 = 0.597 ± 0.022 µM). ekb.eg
The development of thiazole-based compounds continues to be a promising strategy for discovering new treatments for diabetes and its complications. rasayanjournal.co.innih.gov
Table 6: Anti-diabetic Activity of Selected Thiazole Derivatives
| Compound/Drug | Primary Target(s) | Reported Activity | Source |
|---|---|---|---|
| Rosiglitazone | PPAR | Marketed antidiabetic drug | rasayanjournal.co.inrjptonline.org |
| Pioglitazone | PPAR | Marketed antidiabetic drug | rasayanjournal.co.inrjptonline.org |
| Hydrazine Thiazole Analogue (3) | α-glucosidase | IC50 = 0.69 µM | ekb.eg |
| Thiazole Derivatives | DPP-4, α-amylase | Identified as potential targets | rasayanjournal.co.in |
Mechanistic Insights into the Biological Action of 2,5 Dichlorothiazole 4 Carboxylic Acid Analogues
Interaction with Biological Macromolecules (e.g., DNA, Proteins)
Analogues of 2,5-Dichlorothiazole-4-carboxylic acid exert their biological effects by interacting with a variety of critical macromolecules, primarily proteins such as enzymes and receptors.
Thiazole (B1198619) derivatives have been identified as potent modulators of GluA2 AMPA receptors. nih.gov Certain thiazole carboxamide derivatives act as negative allosteric modulators, significantly reducing the current amplitude and altering the kinetics of these receptors. nih.gov Docking simulations suggest that these compounds can engage in various binding interactions, including hydrogen, hydrophobic, and π–π interactions, with key amino acid residues like ASN791, PHE623, PRO520, and LEU620 within the AMPA receptor. nih.gov
In the context of bacterial resistance, 2-substituted 4,5-dihydrothiazole-4-carboxylic acids are recognized as novel inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics. nih.govresearchgate.net Molecular modeling of these inhibitors in complex with the IMP-1 MBL suggests that the carboxylic acid group is crucial for binding. researchgate.net
Furthermore, some thiazolidine-4-carboxylic acid derivatives have been shown to possess the ability to oxidatively cleave DNA. researchgate.net Other research has focused on their role as enzyme inhibitors, with derivatives being developed as inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), tyrosinase, and influenza neuraminidase. researchgate.netnih.govnih.gov For instance, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid was found to be a competitive inhibitor of mushroom tyrosinase. nih.gov
The interaction of these analogues can also lead to significant cellular stress. The proline analog L-azetidine-2-carboxylic acid, for example, is mis-incorporated into proteins, leading to proteotoxic stress. nih.gov Studies on (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid have shown it induces degenerative effects in zebrafish testicular tissue, causing mitochondrial swelling, cristae loss, and autophagic vacuoles in Sertoli cells. jifro.ir
Key Pharmacophores and Structural Determinants for Activity
The biological activity of thiazole carboxylic acid analogues is dictated by their molecular architecture, with specific functional groups, known as pharmacophores, being essential for their interactions with biological targets.
The primary pharmacophores for compounds targeting AMPA receptors include a carbonyl group, heteroatoms, and halogenated aromatic or heterocyclic rings. nih.gov The thiazole moiety itself is fundamental, facilitating π–π or hydrogen bonding, while the carbonyl amide group can establish additional hydrogen bonds. nih.gov Structure-activity relationship (SAR) studies on these analogues have shown that the specific configuration of substituents on the phenyl ring significantly impacts the modulation of receptor kinetics. nih.gov
For MBL inhibitors, SAR studies of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids highlight the importance of the substituent at the 2-position of the thiazole ring. nih.govresearchgate.net For example, replacing a 2-phenyl group with a 2-thienyl group was found to increase inhibitory activity against the IMP-1 MBL. researchgate.net
In the development of angiogenesis inhibitors, SAR analysis of N-Substituted 2-(4-pyridinyl)thiazole carboxamides revealed that substitution at the meta-position of the phenyl ring at the amide was preferred for increasing the inhibitory effect. nih.gov This led to the discovery of N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide as a potent anti-angiogenic agent. nih.gov
The table below summarizes the structure-activity relationships for various thiazole carboxylic acid analogues.
| Compound Class | Target | Key Structural Features for Activity | Research Finding |
| Thiazole Carboxamide Derivatives | GluA2 AMPA Receptors | Carbonyl group, hetero atoms, halogenated aromatic/heterocyclic rings, thiazole moiety. nih.gov | MMH-5 showed the highest effect, reducing current amplitude by a factor of six. nih.gov |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases (MBLs) | Carboxylic acid group, substituent at the 2-position of the thiazole ring. nih.govresearchgate.net | A 2-thienyl substituent showed higher activity against IMP-1 than a 2-phenyl group. researchgate.net |
| N-Substituted 2-(4-pyridinyl)thiazole carboxamides | Angiogenesis (HUVECs) | Meta-position substitution on the phenyl amide group. nih.gov | Compound 3k, with a meta-position methoxy (B1213986) group, was a potent inhibitor of angiogenesis. nih.gov |
| 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives | Tyrosinase | (2R/S,4R)-2-(2,4-dimethoxyphenyl) configuration. nih.gov | Compound 2g showed the greatest inhibition of l-DOPA oxidase activity. nih.gov |
Cellular Pathway Modulation by Thiazole Carboxylic Acids
Thiazole carboxylic acids and their analogues can modulate various cellular signaling pathways, leading to their observed biological effects.
One of the key pathways affected is the MAPK (Mitogen-activated protein kinase) signaling cascade. The anti-angiogenic compound '3k' (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) was shown to produce a dose-dependent inhibition of VEGF-stimulated phosphorylation of ERK, JNK, and c-Jun in Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov Since ERK is involved in cell proliferation and migration, and JNK mediates signals for programmed cell death, the inhibition of this pathway confirms the anti-angiogenic mechanism of the compound. nih.gov
Another critical area of pathway modulation involves cellular responses to stress. Non-proteinogenic amino acid analogues like L-azetidine-2-carboxylic acid (AZC) induce proteotoxic stress. nih.gov Genetic screening in Saccharomyces cerevisiae revealed that genes involved in protein quality control via the proteasome, as well as those related to actin cytoskeleton organization and endocytosis, showed interactions with AZC treatment. nih.gov Furthermore, alleles that suppressed AZC toxicity were found to function through the amino acid-sensing TOR pathway or by controlling the amino acid permeases required for the compound's uptake. nih.gov
The table below details the cellular pathways modulated by specific thiazole carboxylic acid analogues.
| Compound/Analogue Class | Modulated Pathway | Cellular Effect |
| N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide | MAPK Pathway (ERK, JNK) | Inhibition of VEGF-stimulated phosphorylation, leading to anti-angiogenic effects. nih.gov |
| L-azetidine-2-carboxylic acid (AZC) | Proteasome/Protein Quality Control, TOR Pathway | Induces proteotoxic stress; suppression of toxicity involves the TOR pathway and amino acid permeases. nih.gov |
Future Research Directions and Potential Applications
Design and Synthesis of Next-Generation 2,5-Dichlorothiazole-4-carboxylic acid Derivatives
The synthesis of next-generation derivatives from this compound is a cornerstone of ongoing research. The primary strategy involves the modification of the carboxylic acid group, typically through the formation of amides (carboxamides). nih.govnih.govacs.org This approach allows for the introduction of a wide variety of chemical groups, which can fine-tune the compound's physicochemical properties and biological activity.
The general synthetic procedure involves activating the carboxylic acid and then reacting it with a selected amine. A common method uses coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-Dimethylaminopyridine (B28879) (DMAP) in a suitable solvent like dichloromethane (DCM). nih.govacs.org This facilitates the formation of an amide bond between the thiazole (B1198619) core and various aniline or other amine derivatives. nih.govnih.gov
Researchers are designing libraries of these derivatives by systematically altering the substituents on the amine reactant. This allows for a thorough exploration of the structure-activity relationship (SAR), which is crucial for optimizing the potency and selectivity of the compounds for specific biological targets. researchgate.net
Table 1: Synthetic Strategies for Thiazole-4-Carboxamide Derivatives
| Starting Material | Reagents | Resulting Derivative Class | Purpose |
|---|---|---|---|
| Thiazole-4-carboxylic acid | Substituted anilines, EDCI, DMAP | Thiazole carboxamides | Introduce diverse functional groups to modulate biological activity. nih.govacs.org |
| Thiazole-4-carboxylic acid | Various amines, coupling agents | Amide derivatives | Explore structure-activity relationships for targeted therapies. nih.gov |
Exploration of Novel Biological Targets for Therapeutic Development
Derivatives of thiazole-4-carboxylic acid have shown activity against a diverse array of biological targets, making them promising candidates for therapeutic development. researchgate.net The thiazole scaffold is considered a "privileged structure" in drug discovery due to its ability to form key interactions, such as hydrogen bonds, with biological macromolecules. nih.gov
Current research has identified several potential targets for this class of compounds:
Cyclooxygenase (COX) Enzymes: Certain thiazole carboxamide derivatives have been synthesized and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are implicated in inflammation. nih.govacs.org
c-Met Kinase: The thiazole moiety is being used to design inhibitors of c-Met kinase, a receptor tyrosine kinase involved in cancer cell growth and proliferation. nih.gov
Influenza Neuraminidase: Thiazolidine-4-carboxylic acid derivatives, structurally related to the core compound, have demonstrated inhibitory activity against influenza neuraminidase, a key protein for viral replication. researchgate.net
Metallo-β-lactamases (MBLs): 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as a new class of inhibitors for MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. researchgate.net
Antifungal Targets: Aminothiazole derivatives have shown activity against Candida albicans, with molecular docking studies suggesting potential interactions with targets like lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com
The broad spectrum of activity, including anti-inflammatory, antibacterial, antiviral, and anticancer potential, underscores the importance of continued screening and target identification for this chemical family. researchgate.net
Advancements in Structure-Based Drug Design for Thiazole-4-carboxylic Acids
Structure-based drug design is a powerful tool being used to accelerate the development of potent and selective inhibitors based on the thiazole-4-carboxylic acid scaffold. This approach relies on understanding the three-dimensional structure of the biological target and using computational methods, such as molecular docking, to predict how different derivatives will bind.
In the development of COX inhibitors, molecular docking studies have been used to analyze the binding patterns of thiazole carboxamides within the active sites of COX-1 and COX-2. nih.govacs.org These studies help researchers understand why certain compounds are more selective for one enzyme over the other, guiding the design of new derivatives with improved profiles. For example, modifications that enhance interactions with key amino acid residues in the COX-2 active site can lead to more potent and selective drugs. acs.org
Similarly, in the design of c-Met kinase inhibitors, the electron-rich thiazole ring is thought to form crucial hydrogen bonds with the enzyme's hinge region. nih.gov By modeling these interactions, chemists can rationally design modifications to the core structure to maximize binding affinity and inhibitory activity. This computational approach reduces the need for extensive trial-and-error synthesis and allows for a more focused and efficient drug discovery process.
Potential in Agrochemical Development
The thiazole ring is not only important in pharmaceuticals but is also a key structural component in modern agrochemicals. nih.govchemimpex.com Thiazole derivatives have been incorporated into a range of compounds developed for crop protection, including fungicides and insecticides. researchgate.netnih.gov The biological activity that makes these compounds effective in medicine, such as the ability to inhibit essential enzymes, can be repurposed for agricultural applications. chemimpex.com
Future research directions include the design and synthesis of novel this compound derivatives to identify compounds with potent and selective activity against agricultural pests and pathogens. The goal is to develop new agrochemicals that are effective while having favorable environmental profiles. nih.gov The versatility of the thiazole-4-carboxylic acid core allows for extensive chemical modification, providing a rich field for the discovery of next-generation crop protection agents.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |
| 4-Dimethylaminopyridine (DMAP) |
| Dichloromethane (DCM) |
| L-cysteine |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Dichlorothiazole-4-carboxylic acid, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2,4-dichlorophenoxyacetic acid hydrazide. A typical procedure involves refluxing in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours), followed by distillation under reduced pressure, cooling, and crystallization with water-ethanol mixtures to achieve ~65% yield . Yield optimization may require adjusting reaction time, solvent purity, or stoichiometric ratios. Characterization via melting point analysis (e.g., 141–143°C) and spectroscopic methods (NMR, IR) is critical for confirming purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the thiazole ring structure and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (CHClNOS, MW 198.02807) .
- Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (-COOH) and C-Cl stretches.
- High-Performance Liquid Chromatography (HPLC) : Monitor purity and resolve byproducts using reverse-phase columns with UV detection.
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at regular intervals. The carboxylic acid group may hydrolyze under strongly acidic or basic conditions, requiring neutral storage buffers. Thermal gravimetric analysis (TGA) can assess decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distributions, identifying electrophilic sites (e.g., C-2 and C-5 chlorine atoms). Fukui indices help predict regioselectivity for substitutions. Compare computational results with experimental kinetics (e.g., reaction rates with amines or thiols) .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from independent studies, focusing on variables like assay conditions (e.g., cell lines, concentrations) .
- Dose-Response Curves : Re-evaluate activity across a broader concentration range to identify non-linear effects.
- Structural Analogues : Test derivatives (e.g., ethyl esters) to isolate the impact of the carboxylic acid group on bioactivity .
Q. How can mechanistic studies elucidate the role of this compound in inhibiting enzymatic targets?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition constants () and mode of inhibition (competitive/non-competitive).
- X-ray Crystallography : Resolve co-crystal structures of the compound bound to the enzyme active site to identify key interactions (e.g., hydrogen bonds with catalytic residues).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH, ΔS) .
Data Management and Reproducibility
Q. How can open-data practices be balanced with privacy concerns in pharmacological studies involving this compound?
- Methodological Answer :
- De-identification : Remove personally identifiable information (PII) from datasets while retaining structural metadata (e.g., synthetic protocols, assay conditions).
- Controlled Access Repositories : Use platforms like Zenodo or EBI BioStudies, which allow tiered access (public/restricted) for sensitive data .
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable by annotating with standardized metadata (e.g., InChI keys, CAS numbers) .
Tables for Quick Reference
| Stability Study Condition | Degradation Marker | Analytical Method |
|---|---|---|
| pH 2.0, 60°C | Hydrolysis to thiazole-diol | HPLC retention time shift |
| pH 12.0, 40°C | Decarboxylation | Loss of -COOH IR peak (~1700 cm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
